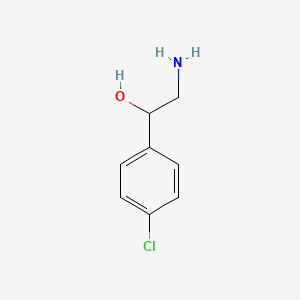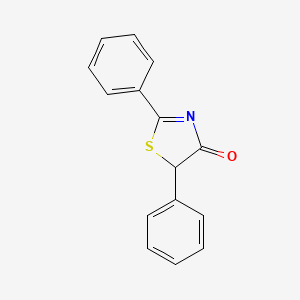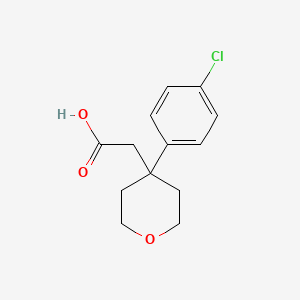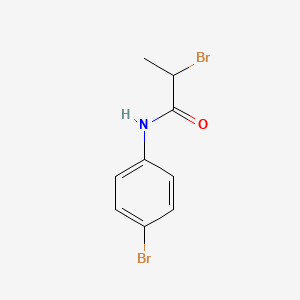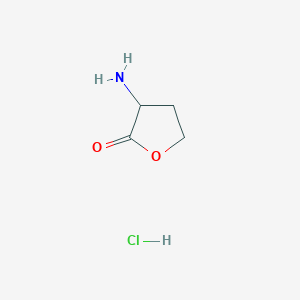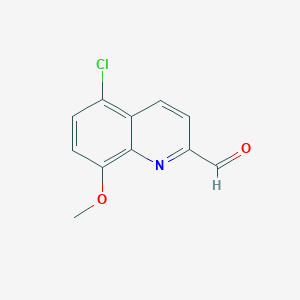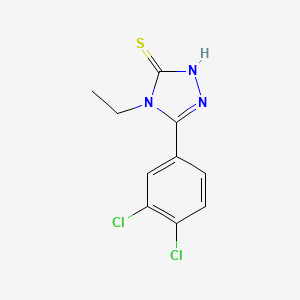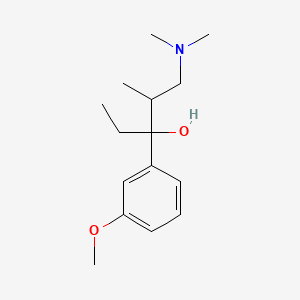![molecular formula C11H11BrN2 B3037137 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 439928-25-3](/img/structure/B3037137.png)
6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Übersicht
Beschreibung
6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a chemical compound with the molecular formula C11H12BrClN2 . It has a molecular weight of 287.58 g/mol . The IUPAC name for this compound is 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, related compounds have been synthesized and evaluated for their biological activity . For instance, 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole analogues have been constructed and evaluated as TRPV1 antagonists .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11BrN2.ClH/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9;/h1-3,13-14H,4-6H2;1H . The canonical SMILES structure is C1CNCC2=C1NC3=C2C=CC=C3Br.Cl .Physical And Chemical Properties Analysis
This compound has a molecular weight of 287.58 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of this compound are both 285.98724 g/mol .Wissenschaftliche Forschungsanwendungen
- 6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole serves as a valuable building block in the synthesis of alkaloids. Researchers have employed it to create novel indole-based alkaloids with potential pharmacological properties .
- The compound has been investigated in studies related to neurodegenerative diseases. Its structural features make it relevant for exploring potential therapeutic interventions or understanding disease mechanisms .
- Derivatives of 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole have demonstrated good antimicrobial activity. Compounds like 1a and 1b exhibit promising effects against various pathogens .
- Researchers have designed and synthesized novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles based on this compound. These derivatives are being explored as potential anti-tumor agents. Fig. 1 shows the structure of the leading compound .
- The compound is available for custom synthesis and bulk manufacturing. Researchers can source it for specific applications, including drug discovery and chemical research .
Alkaloid Synthesis
Neurodegenerative Disease Studies
Antimicrobial Potential
Anti-Tumor Agents
Custom Synthesis and Sourcing
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It has been found to show high anti-tumor activity , suggesting that it may target proteins or pathways involved in cell proliferation and survival.
Mode of Action
It has been shown to have antiproliferative activity against various cancer cell lines, including hela, a549, hepg2, and mcf-7 . This suggests that it may interact with its targets to inhibit cell proliferation, possibly by interfering with cell cycle progression or inducing apoptosis .
Result of Action
The compound has been shown to exhibit moderate to excellent antiproliferative activity against various cancer cell lines . This indicates that the molecular and cellular effects of the compound’s action may include inhibition of cell proliferation and potential induction of cell death .
Eigenschaften
IUPAC Name |
6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9/h1-3,13-14H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPTVXYOVFWZJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C2C=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




